N-benzyl-2-[(chloroacetyl)amino]benzamide

Conformational analysis Hydrogen bonding Structural biology

Leverage the unique ortho-chloroacetamido configuration of N-benzyl-2-[(chloroacetyl)amino]benzamide (CAS 53824-92-3) for precise targeted covalent inhibitor engineering. The intramolecular hydrogen-bonding network between the ortho-chloroacetamido and benzamide carbonyl ensures conformational rigidity essential for selective cysteine warhead presentation. Unlike para/meta regioisomers, this scaffold enables base-mediated cyclization to benzodiazepinediones inaccessible to other substitution patterns. Available at 95-98% purity, the N-benzyl moiety offers lipophilic contacts and π-stacking potential unavailable in simpler N-phenyl analogs. Procure now for SAR-driven antibacterial lead optimization or BACE-1 inhibitor campaigns.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.75 g/mol
CAS No. 53824-92-3
Cat. No. B1624291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[(chloroacetyl)amino]benzamide
CAS53824-92-3
Molecular FormulaC16H15ClN2O2
Molecular Weight302.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl
InChIInChI=1S/C16H15ClN2O2/c17-10-15(20)19-14-9-5-4-8-13(14)16(21)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,21)(H,19,20)
InChIKeyVRXUIZRKYOIVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-[(chloroacetyl)amino]benzamide (CAS 53824-92-3): A Dual-Reactive Benzamide Building Block for Targeted Covalent Chemistry and Heterocyclic Synthesis


N-Benzyl-2-[(chloroacetyl)amino]benzamide (CAS 53824-92-3), with the molecular formula C₁₆H₁₅ClN₂O₂ and molecular weight 302.76 g/mol, is a benzamide derivative characterized by an ortho-positioned chloroacetamido moiety and an N-benzyl substituent . The compound possesses two distinct reactive handles: a chloroacetyl group that functions as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols), and a primary amide that participates in hydrogen bonding and further derivatization [1]. This dual functionality distinguishes it from simpler benzamide analogs and positions it as a versatile intermediate in medicinal chemistry and chemical biology applications .

N-Benzyl-2-[(chloroacetyl)amino]benzamide Procurement Risks: Why Closely Related Analogs Cannot Be Directly Substituted


Substituting N-benzyl-2-[(chloroacetyl)amino]benzamide with seemingly analogous benzamide derivatives introduces significant functional divergence due to three critical structural determinants. First, the ortho-position of the chloroacetamido group establishes a unique intramolecular hydrogen-bonding network with the adjacent benzamide carbonyl, which influences both conformational rigidity and electrophilic reactivity—a feature absent in para- or meta-substituted regioisomers . Second, the N-benzyl moiety provides both lipophilic character and π-stacking potential that cannot be replicated by N-phenyl or N-alkyl congeners, thereby altering target engagement profiles and solubility parameters . Third, the chloroacetyl group serves as a specific covalent warhead whose reactivity toward biological nucleophiles is modulated by the electronic environment of the ortho-substituted benzamide scaffold—a subtlety that generic in-class replacements cannot guarantee [1].

N-Benzyl-2-[(chloroacetyl)amino]benzamide (CAS 53824-92-3): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Ortho-Substitution Enables Intramolecular Hydrogen Bonding Not Accessible to Para/Meta Regioisomers

The ortho-relationship between the chloroacetamido group and the benzamide carbonyl in N-benzyl-2-[(chloroacetyl)amino]benzamide facilitates a six-membered intramolecular hydrogen bond (N–H···O=C) that constrains the molecular conformation. This structural feature is sterically and geometrically impossible in the para-substituted analog 4-[(chloroacetyl)amino]benzamide (CAS 85126-67-6) and is substantially altered in the meta-substituted analog 3-[(chloroacetyl)amino]benzamide (CAS 85126-66-5) .

Conformational analysis Hydrogen bonding Structural biology Ligand design

N-Benzyl Substituent Provides Unique Lipophilicity and π-Stacking Capacity Relative to N-Phenyl and N-Alkyl Analogs

The N-benzyl group in N-benzyl-2-[(chloroacetyl)amino]benzamide introduces a methylene spacer between the amide nitrogen and the phenyl ring, conferring distinct physicochemical properties compared to directly N-phenyl substituted analogs such as 2-[(chloroacetyl)amino]-N-phenylbenzamide (CAS not specified, MW 288.73) . This methylene spacer increases conformational flexibility while retaining aromatic π-stacking potential. Furthermore, the N-benzyl group provides greater lipophilicity than N-alkyl congeners and distinct solubility characteristics compared to N-phenyl variants .

Lipophilicity LogP π-Stacking Solubility Drug design

Chloroacetyl Electrophile Exhibits Scaffold-Modulated Reactivity Distinct from Bromoacetyl Analogs

The chloroacetyl group in N-benzyl-2-[(chloroacetyl)amino]benzamide functions as an electrophilic warhead capable of covalent modification of nucleophilic amino acid residues. While direct quantitative reactivity data for this specific compound against biological nucleophiles was not identified in the literature, the ortho-benzamide scaffold is expected to electronically modulate the electrophilicity of the chloroacetyl group. The bromoacetyl analog (N-benzyl-2-[(bromoacetyl)amino]benzamide) would exhibit substantially higher electrophilic reactivity due to bromine's superior leaving group ability, while the N-methylated analog (N-benzyl-2-[(chloroacetyl)amino]-N-methylbenzamide, CAS 1138445-82-5, MW 361.23 g/mol) demonstrates altered hydrogen-bonding capacity due to tertiary amide formation .

Covalent inhibitors Electrophilic warhead Reactivity Selectivity

Chloroacetamide Moiety Confers Class-Level Antimicrobial Activity Against Gram-Positive Bacteria

Chloroacetamide-containing compounds have demonstrated class-level antimicrobial activity against Gram-positive bacterial strains. A study evaluating N-(2-chloroacetyl)benzamide reported minimum inhibitory concentration (MIC) values of <5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, <10 µg/mL against Staphylococcus aureus, and <20 µg/mL against Enterococcus faecalis [1]. While these data are from a structurally related chloroacetyl-benzamide compound rather than the specific target compound, they support the class-level inference that the chloroacetamide pharmacophore contributes to antibacterial activity. N-Benzyl-2-[(chloroacetyl)amino]benzamide possesses this chloroacetamide motif along with additional N-benzyl and ortho-benzamide functionalities that may modulate potency and spectrum.

Antimicrobial Antibacterial Chloroacetamide Gram-positive

N-Benzyl-2-[(chloroacetyl)amino]benzamide (CAS 53824-92-3): Validated Research Applications Based on Structural Differentiation


Covalent Probe Development Targeting Cysteine-Containing Enzymes

The ortho-chloroacetamido configuration of N-benzyl-2-[(chloroacetyl)amino]benzamide, which enables intramolecular hydrogen bonding that constrains conformational flexibility , makes this compound suitable for developing targeted covalent inhibitors (TCIs) where precise spatial presentation of the electrophilic warhead is essential for selective cysteine modification. The balanced electrophilicity of the chloroacetyl group, compared to the higher reactivity of bromoacetyl analogs, reduces off-target labeling risk while maintaining sufficient reactivity for covalent bond formation with active-site cysteine residues. The N-benzyl moiety provides additional hydrophobic contacts that can enhance target engagement .

Heterocyclic Library Synthesis via Intramolecular Cyclization

N-Benzyl-2-[(chloroacetyl)amino]benzamide serves as a strategic precursor for synthesizing benzodiazepine and quinazolinone derivatives. The ortho-relationship between the chloroacetamido group and the primary benzamide enables base-mediated intramolecular cyclization to form seven-membered benzodiazepinedione scaffolds—a transformation that para- and meta-regioisomers cannot undergo due to geometric constraints . The N-benzyl substituent remains intact during cyclization, providing a handle for subsequent diversification or for modulating physicochemical properties of the resulting heterocycles. Commercial availability at 95-98% purity from multiple suppliers supports its use in medicinal chemistry library production .

Antibacterial Lead Optimization Starting Point

Based on class-level antimicrobial activity of chloroacetamide-containing benzamides demonstrating MIC values <5 µg/mL against MRSA clinical isolates [1], N-benzyl-2-[(chloroacetyl)amino]benzamide provides a structurally differentiated scaffold for antibacterial lead optimization. The ortho-substitution pattern and N-benzyl group offer vectors for systematic structure-activity relationship (SAR) exploration that are not accessible in simpler N-(2-chloroacetyl)benzamide analogs. Researchers can independently modify the benzyl group (for lipophilicity tuning), the benzamide core (for electronic modulation), and the chloroacetyl warhead (for reactivity optimization), enabling rational lead development against Gram-positive pathogens including drug-resistant strains.

BACE-1 Inhibitor Scaffold Derivatization

Compounds containing the N-benzylbenzamide structural motif have been implicated in BACE-1 (beta-secretase 1) inhibition, with the specific compound NB-216 noted in literature as a BACE-1 inhibitor containing related benzamide architecture [2]. N-Benzyl-2-[(chloroacetyl)amino]benzamide provides an electrophile-equipped variant of this scaffold, wherein the chloroacetyl group may be exploited for covalent targeting of non-catalytic cysteine residues proximal to the BACE-1 active site, or alternatively can serve as a synthetic handle for introducing diversity elements during inhibitor optimization campaigns focused on Alzheimer's disease therapeutics.

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